1-(4-Nitrophenyl)-1H-pyrazole
Overview
Description
1-(4-Nitrophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a nitrophenyl group at the 4-position of the pyrazole ring imparts unique chemical and physical properties to this compound
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as indole derivatives, have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .
Pharmacokinetics
It’s worth noting that the physicochemical parameters of related compounds, such as pyrrolidine, have been studied and found to influence their adme properties .
Result of Action
For instance, certain indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and other activities .
Action Environment
It has been reported that the solvent can have a pronounced effect on the reaction kinetics of similar compounds, such as 4-nitrophenol . For instance, the addition of methanol, ethanol, or isopropanol to the reaction mixture leads to a dramatic decrease in the reaction rate .
Biochemical Analysis
Biochemical Properties
1-(4-Nitrophenyl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in enzymatic assays. It is often used as a substrate or inhibitor in studies involving enzymes such as carbonic anhydrase and glycosidases. The interaction between this compound and these enzymes is characterized by the formation of enzyme-substrate complexes, leading to either the catalysis or inhibition of specific biochemical reactions. For instance, this compound can act as a competitive inhibitor for carbonic anhydrase, binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of key signaling molecules such as protein kinases and phosphatases, leading to alterations in cellular responses to external stimuli. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, as a competitive inhibitor of carbonic anhydrase, this compound binds to the enzyme’s active site, blocking the access of the natural substrate and preventing the enzymatic reaction. This binding interaction is often mediated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical assays. Over time, the compound may undergo chemical degradation, leading to a decrease in its effectiveness as an enzyme inhibitor or substrate. Studies have shown that this compound remains relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can accelerate its degradation. Long-term effects on cellular function have been observed in in vitro studies, where continuous exposure to the compound can lead to changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological parameters, such as enzyme activity and metabolic rate .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or lose biological activity. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its distribution, elimination, and therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution pattern of this compound can influence its biological activity and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its function and activity. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration and energy production .
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method is the cyclization of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Synthetic Route:
Starting Materials: 4-nitrophenylhydrazine and ethyl acetoacetate.
Reaction Conditions: The reaction is typically carried out in ethanol or another suitable solvent, with the addition of an acid or base catalyst to facilitate the cyclization.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to reflux for several hours. After completion, the product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The choice of solvent and catalyst can also be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation:
- The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Reduction:
- The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution:
- The pyrazole ring can undergo electrophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
- Reduction of the nitro group yields 1-(4-aminophenyl)-1H-pyrazole.
- Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
1-(4-Nitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new materials with specific electronic or optical properties.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
- Evaluated for its potential as an enzyme inhibitor or receptor modulator.
Industry:
- Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
- Applied in the development of new catalysts for chemical reactions.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-pyrazole can be compared with other nitrophenyl-substituted heterocycles, such as:
1-(4-Nitrophenyl)-1H-1,2,3-triazole: Similar in structure but contains a triazole ring instead of a pyrazole ring. It may exhibit different reactivity and biological activity.
4-Nitrophenylhydrazine: A precursor in the synthesis of this compound, with different chemical properties and applications.
1-(4-Nitrophenyl)-1H-imidazole: Contains an imidazole ring, which may result in different electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of the nitrophenyl group and the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-nitrophenyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWPAZGIVRZAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345504 | |
Record name | 1-(4-Nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3463-30-7 | |
Record name | 1-(4-Nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1-(4-Nitrophenyl)-1H-pyrazole derivatives?
A: These compounds are characterized by a pyrazole ring directly bonded to a nitrophenyl group. The spatial arrangement of these two moieties significantly influences the molecule's interactions. For instance, in 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the benzene ring exhibits a twist relative to the pyrazole ring with a dihedral angle of 31.38° []. This twist affects the molecule's ability to engage in π-π stacking interactions. Furthermore, the nitro group typically lies coplanar with the benzene ring, influencing the molecule's electron distribution and potential for hydrogen bonding.
Q2: How do intermolecular interactions influence the crystal packing of these derivatives?
A: The presence of nitrogen and oxygen atoms within the pyrazole and nitro groups allows these compounds to participate in hydrogen bonding. For example, in 5-Amino-3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazole, N-H...O and N-H...N hydrogen bonds link the molecules together, creating sheets with alternating ring patterns []. This hydrogen bonding network contributes to the overall stability and arrangement of molecules within the crystal lattice. Similarly, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile displays a three-dimensional network stabilized by N—H⋯O and C—H⋯O hydrogen bonds [].
Q3: What role do π-π interactions play in the supramolecular organization of these compounds?
A: π-π interactions significantly influence the packing of this compound derivatives in the solid state. In the case of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, these interactions occur between the five- and six-membered rings of neighboring molecules, leading to the formation of supramolecular chains along a specific crystallographic axis []. These interactions contribute to the overall stability and arrangement of molecules within the crystal.
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